4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
Brand Name: Vulcanchem
CAS No.: 1862787-06-1
VCID: VC7254308
InChI: InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14)
SMILES: CC1(C(NC1=O)C2=CC=C(C=C2)Br)C
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

CAS No.: 1862787-06-1

Cat. No.: VC7254308

Molecular Formula: C11H12BrNO

Molecular Weight: 254.127

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one - 1862787-06-1

Specification

CAS No. 1862787-06-1
Molecular Formula C11H12BrNO
Molecular Weight 254.127
IUPAC Name 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one
Standard InChI InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14)
Standard InChI Key GOYFRJCGKBXHGA-UHFFFAOYSA-N
SMILES CC1(C(NC1=O)C2=CC=C(C=C2)Br)C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Bonding

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (C₁₁H₁₂BrNO) features a strained azetidin-2-one ring, a four-membered lactam structure common to β-lactam antibiotics. The bromophenyl moiety occupies the 4-position of the azetidinone ring, while two methyl groups at the 3-position introduce steric bulk (Figure 1) . The SMILES notation (CC1(C(NC1=O)C2=CC=C(C=C2)Br)C) confirms the connectivity, with the lactam carbonyl at position 2 and bromine para to the phenyl-azetidinone junction .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO
Molecular Weight (g/mol)270.13
InChI KeyGOYFRJCGKBXHGA-UHFFFAOYSA-N

Table 2: Collision Cross-Section Predictions

Adductm/zCCS (Ų)
[M+H]+254.01750147.1
[M+Na]+275.99944147.4
[M-H]-252.00294145.9

Synthetic Considerations and Challenges

Retrosynthetic Analysis

While no explicit synthesis protocols exist for this compound, analogous azetidinones are typically constructed via:

  • Staudinger Cycloaddition: Ketene-imine [2+2] cycloadditions, though stereochemical control remains challenging.

  • Ring-Closing Metathesis: For strained systems, though limited by catalyst compatibility with bromoarenes.

  • Lactamization Strategies: Nucleophilic attack of β-amino alcohols on activated carbonyls, requiring careful protecting group management.

Purification and Stability

The bromophenyl group’s electron-withdrawing nature likely accelerates lactam ring hydrolysis under basic conditions, necessitating anhydrous handling. Chromatographic purification would exploit the compound’s moderate polarity (logP ~2.8 estimated), though recrystallization from ethanol/toluene mixtures may prove effective based on related systems .

Computational and Experimental Data Gaps

Unresolved Structural Features

  • Crystal Structure: No single-crystal XRD data exists to confirm the lactam ring’s puckering geometry or dihedral angles.

  • Tautomerism Potential: The enolizable α-hydrogen adjacent to the carbonyl could permit keto-enol tautomerism, impacting reactivity.

Spectroscopic Predictions

  • IR Spectroscopy: A strong ν(C=O) stretch ~1750 cm⁻¹ expected for the strained lactam.

  • NMR Signatures:

    • ¹H: Downfield-shifted H-2 proton (~4.3 ppm due to deshielding by the carbonyl)

    • ¹³C: Lactam carbonyl carbon ~170 ppm

Industrial and Materials Science Applications

Catalytic Applications

As a ligand precursor, the tertiary amine could coordinate transition metals. Bromine’s leaving group capacity might enable metallacycle formation in cross-coupling reactions .

Future Research Directions

  • Synthetic Method Development: Optimize enantioselective routes using chiral auxiliaries or asymmetric catalysis.

  • ADMET Profiling: Predict absorption/distribution parameters via in silico models (e.g., SwissADME).

  • Polymer Chemistry: Investigate thermal ring-opening polymerization kinetics.

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